雄烷二醇-17g

描述

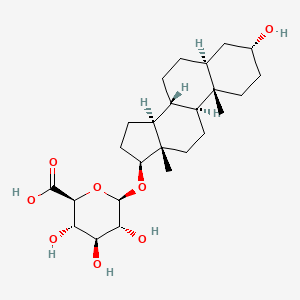

Androstanediol-17g, also known as androst-5-ene-3β,17β-diol, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione . It is a naturally occurring androstane steroid .

Synthesis Analysis

Androstanediol-17g is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, DHEA . It is less androgenic than the related compound, Δ4-androstenediol, and has been found to stimulate the immune system . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases) and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .Molecular Structure Analysis

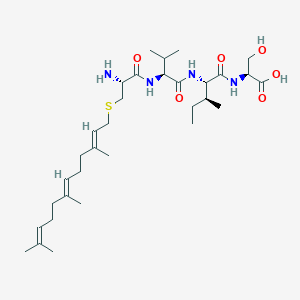

Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .Chemical Reactions Analysis

Androstanediol-17g is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .Physical and Chemical Properties Analysis

Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .科学研究应用

内分泌学:监测儿童时期的雄激素水平

雄烷二醇-17g 在内分泌学研究中被用于监测儿童的雄激素水平。一种针对this compound 的特异性酶联免疫吸附测定 (EIA) 显示,婴儿期的尿液this compound/肌酐比率较高,在儿童时期下降,并在青春期开始升高。 这表明this compound 可以作为这些发育阶段雄激素水平的生物标志物 .

生物化学:了解类固醇代谢

在生物化学中,this compound 对于了解类固醇的代谢至关重要。它是双氢睾酮 (DHT) 的主要代谢产物,代表两种不同的化合物,因为葡糖醛酸可以连接在 3-碳或 17-碳位置。 这种区别对于研究类固醇代谢的生化途径至关重要 .

临床研究:评估成年人的雄激素水平

This compound 用于临床研究以评估成年人的雄激素水平。研究已提供有关this compound 和睾酮的每日尿液排泄数据,提供了对男性和女性尿液this compound 排泄平均值的见解。 这有助于了解雄激素在成年人健康和疾病中的作用 .

作用机制

Target of Action

Androstanediol-17g is an intermediate in testosterone biosynthesis . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group, a process mediated by 17-hydroxysteroid dehydrogenases . The primary targets of Androstanediol-17g are these enzymes, which are found in the testis or the adrenal glands .

Mode of Action

Androstanediol-17g interacts with its targets, the 17-hydroxysteroid dehydrogenases, and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group . This interaction results in the production of testosterone, a key hormone in the body.

Biochemical Pathways

The biochemical pathway affected by Androstanediol-17g is the testosterone biosynthesis pathway . The conversion of Androstanediol-17g to testosterone is a crucial step in this pathway. Downstream effects include the various physiological effects of testosterone, such as the development of male secondary sexual characteristics.

Result of Action

The result of Androstanediol-17g’s action is the production of testosterone . Testosterone is a vital hormone in the body, playing key roles in the development and maintenance of male secondary sexual characteristics, muscle mass, and bone density.

Action Environment

The action of Androstanediol-17g is influenced by various environmental factors. For instance, the presence of the necessary enzymes (17-hydroxysteroid dehydrogenases) in the testis or the adrenal glands is crucial for its conversion to testosterone . Additionally, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the body.

安全和危害

Androstanediol-17g is possibly unsafe for most people when taken by mouth. There is some concern that products can vary from what is listed on the label. Women who take androstanediol-17g might develop some male characteristics including deepening of the voice, facial hair growth, acne, abnormal menstrual periods, male-pattern baldness, thickening of the skin, and depression .

未来方向

The future directions of Androstanediol-17g research could focus on its role in the alternative (backdoor) androgen production and masculinization in the human fetus . Further studies could also investigate the impact of the UGT2B15 D85Y polymorphism and the UGT2B17 deletion polymorphism on the glucuronidation pattern of androgens/androgen metabolites .

生化分析

Biochemical Properties

Androstanediol-17g is involved in various biochemical reactions, primarily interacting with enzymes such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases . These enzymes facilitate the conversion of androstanediol-17g to other steroid hormones, including testosterone. The interactions between androstanediol-17g and these enzymes are crucial for maintaining hormonal balance and regulating metabolic processes.

Cellular Effects

Androstanediol-17g influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of estrogen receptors, particularly ERα and ERβ, due to its estrogenic activity . This modulation can lead to changes in gene expression and impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, androstanediol-17g exerts its effects through binding interactions with specific biomolecules. It binds to estrogen receptors, influencing their activity and leading to changes in gene expression . Additionally, androstanediol-17g can inhibit or activate enzymes involved in steroidogenesis, thereby affecting the synthesis of other steroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of androstanediol-17g can vary over time. Studies have shown that the compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to androstanediol-17g has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of androstanediol-17g in animal models are dose-dependent. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which androstanediol-17g exerts its desired effects without causing harm.

Metabolic Pathways

Androstanediol-17g is involved in several metabolic pathways, including the biosynthesis of testosterone from dehydroepiandrosterone . Enzymes such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases play a critical role in these pathways, facilitating the conversion of androstanediol-17g to other steroid hormones . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels.

Transport and Distribution

Within cells and tissues, androstanediol-17g is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The distribution of androstanediol-17g is crucial for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

Androstanediol-17g exhibits specific subcellular localization patterns, which can impact its activity and function . The compound is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining hormonal balance.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-WWLGJQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Androstanediol-17G significant in androgen research?

A: Androstanediol-17G serves as a valuable marker of androgenicity, particularly in childhood and adolescence. Studies have demonstrated a correlation between urinary Androstanediol-17G/creatinine ratios and developmental changes in androgenicity. [, ] This suggests that measuring urinary Androstanediol-17G levels can provide insights into androgen activity. [, ]

Q2: What are the challenges in measuring Androstanediol-17G, and how have researchers addressed them?

A: Accurately measuring Androstanediol-17G, particularly in serum, has been challenging due to the presence of a similar isomer, Androstanediol-3-glucuronide. To overcome this, researchers have developed highly specific assays. One approach involves using antibodies raised against a specific Androstanediol-17G conjugate, ensuring accurate measurement even in the presence of the other isomer. [, ]

Q3: How does the structure of Androstanediol-17G relate to its use in immunoassays?

A: The development of highly specific immunoassays for Androstanediol-17G hinges on the molecule's structure. Researchers have synthesized derivatives of Androstanediol-17G, such as the 11α-hemiglutaryl derivative, to facilitate conjugation with carrier proteins like bovine serum albumin (BSA). [] This conjugation is crucial for eliciting a targeted immune response in animals, leading to the production of antibodies specific to Androstanediol-17G.

Q4: What are the developmental patterns of Androstanediol-17G excretion?

A: Research indicates distinct developmental patterns in urinary Androstanediol-17G excretion for both males and females. In infancy, both sexes exhibit high Androstanediol-17G/Creatinine ratios. These ratios decrease throughout childhood but begin to rise again as puberty approaches. [] Interestingly, girls experience an earlier increase around 8-9 years old, reaching a plateau during adolescence. In contrast, boys see a later increase around 10-11 years old, with levels continuing to rise throughout adolescence. [] This difference highlights the complex interplay between sex hormones and developmental stages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)